4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Overview
Description
The compound “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a derivative of 1,2,4-triazole . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds, including “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Pharmacological Applications
1,2,4-Triazole derivatives are known for their pharmacological significance , with a broad spectrum of therapeutic drug candidates. They have been used as core molecules for designing medicinal compounds with analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, and diuretic properties .
Antifungal Activity
These compounds have shown antifungal activity against various fungi such as Aspergillus niger and Helminthosporium oryzae. Their effectiveness has been compared with traditional fungicides like carbendazim under similar conditions .
Electrochemical Synthesis
The electrochemical synthesis of 1,2,4-triazole-fused heterocycles is an area of interest due to its atom- and step-economical one-pot process. This method is reagent-free and involves intramolecular dehydrogenative C–N cross-coupling reactions under mild electrolytic conditions .
Medicinal Impacts
The medicinal impacts of 1,2,4-Triazole derivatives are vast. They have been studied extensively for their potential in treating various diseases and conditions due to their superior pharmacological applications .
Biological Evaluation
There is ongoing research into the biological evaluation of heterocyclic 1,2,4-triazole compounds. These studies aim to understand the therapeutic potential and efficacy of these compounds in various biological applications .
properties
IUPAC Name |
4-(2-methoxyethyl)-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-6-5-13-7-11-12-9(13)8-3-2-4-10-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZVFDALXDCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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